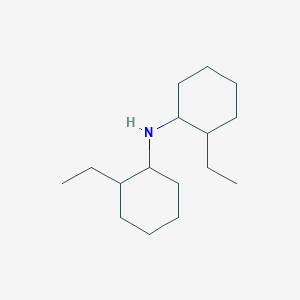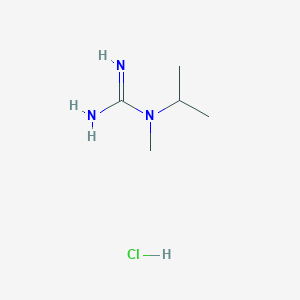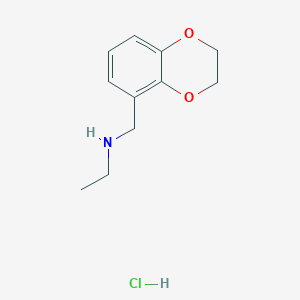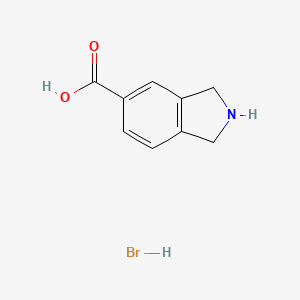
4-propyltetrahydro-2H-pyran-4-carboximidamide
Descripción general
Descripción
4-Propyltetrahydro-2H-pyran-4-carboximidamide is a chemical compound with the empirical formula C9H18N2O . It has a molecular weight of 170.25 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string for this compound isNC(C1(CCC)CCOCC1)=N . This provides a textual representation of the compound’s structure. Physical and Chemical Properties Analysis
This compound is a solid compound . Its empirical formula is C9H18N2O, and it has a molecular weight of 170.25 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Synthesis and Transformations : 4-Propyltetrahydro-2H-pyran-4-carboximidamide derivatives have been synthesized and subjected to various chemical transformations. For instance, removal of ethoxycarbonyl groups and reduction with lithium aluminum hydride led to the formation of secondary amines and amides from related compounds (Arutyunyan et al., 2018).
Catalysis and Isomerization Studies
- Isomerization and Catalysis : Studies have explored the isomerization of related compounds using catalysts like ruthenium trichloride-triphenylphosphine, leading to various rearranged products under controlled conditions (D'silva et al., 1974).
Novel Synthesis Methods
- Innovative Synthesis Approaches : Novel methods for synthesizing derivatives of this compound have been developed. An example includes a convenient ultrasound-mediated condensation method, offering advantages like simplicity and higher yields (Wang et al., 2011).
Biologically Active Derivatives
- Biological Activity of Derivatives : Research on derivatives of this compound has shown potential biological activities. For instance, certain derivatives have been prepared with potential applications in biological studies (Chang et al., 2006).
Applications in Drug Synthesis
- Drug Synthesis Applications : Some derivatives have been synthesized as part of the development of antiplasmin drugs, indicating potential applications in medicinal chemistry (Isoda et al., 1980).
Advanced Organic Synthesis
- Advanced Synthesis Techniques : Advanced organic synthesis methods involving this compound have been studied, showcasing the compound's versatility in chemical synthesis (Sheverdov et al., 2013).
Pharmaceutical Research
- Pharmaceutical Research Applications : The compound and its derivatives have found applications in the synthesis of pharmaceuticals, such as in the development of selective brain-penetrant inhibitors for cognitive disorders (Verhoest et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
4-propyloxane-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-3-9(8(10)11)4-6-12-7-5-9/h2-7H2,1H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSJXXQNSSBQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCOCC1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde](/img/structure/B1421848.png)

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B1421850.png)

![Methyl[1-(pyridin-2-yl)butyl]amine](/img/structure/B1421852.png)




![2-Chlorooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1421860.png)
